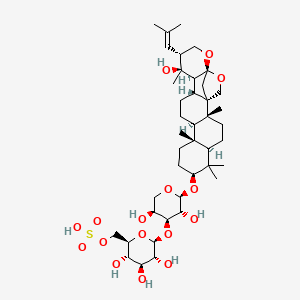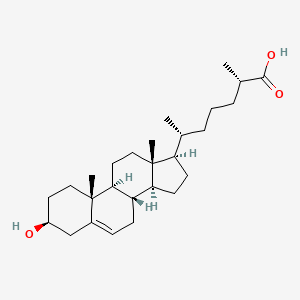
(25S)-cholestenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-cholestenoic acid is a cholestanoid that is (25S)-cholest-5-en-26-oic acid bearing a 3beta-hydroxy substituent. It is a steroid acid, a cholestanoid, a 3beta-sterol, a monocarboxylic acid and a 3beta-hydroxy-Delta(5)-steroid. It is a conjugate acid of a (25S)-cholestenoate.
Scientific Research Applications
1. Role in Motor Neuron Survival and Development
(25S)-Cholestenoic acid plays a crucial role in the survival and development of motor neurons. Cholestenoic acids, including intermediates in cholesterol to bile acids metabolism, activate liver X receptors (LXRs) which are essential for the development of motor neurons. Specific cholestenoic acids have been found to promote motor neuron survival and maturation in various animal models, including zebrafish and mice. For instance, 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA) promotes motor neuron survival, while other forms like 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) can cause motor neuron cell loss (Theofilopoulos et al., 2014).
2. Ligand for Liver X Receptor α
Cholestenoic acid acts as a natural ligand for the nuclear receptor liver X receptor α (LXRα; NR1H3). It is involved in the regulation of lipid metabolism through its interaction with LXRα. Cholestenoic acid's role as a signaling molecule for the modulation of LXRα and its impact on lipid metabolism have been highlighted in studies demonstrating its activation of the receptor (Song & Liao, 2000).
3. Elimination of Brain Oxysterols
This compound is involved in the elimination of oxysterols from the brain. Research has shown that certain oxysterols, like 27-hydroxycholesterol, are metabolized into cholestenoic acids in the brain and then efficiently transferred across the blood-brain barrier, indicating a novel metabolic route for the elimination of sterols from the brain (Meaney et al., 2007).
4. Regulation of Dauer Formation in Nematodes
In the nematode Caenorhabditis elegans, this compound has been identified as a ligand for the DAF-12 receptor, playing a pivotal role in the decision between dauer larva formation and normal reproductive development. This highlights its significance in the regulation of life history in nematodes (Held et al., 2006).
5. Potential Marker of Pulmonary Cholesterol Homeostasis
Studies have suggested that serum levels of cholestenoic acid may serve as a potential marker for pulmonary cholesterol homeostasis. For instance, patients with pulmonary alveolar proteinosis exhibited significant increases in cholestenoic acid levels, underscoring its role in cholesterol metabolism in the lung (Meaney et al., 2004).
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2S,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18+,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
WVXOMPRLWLXFAP-DDMWTQRYSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


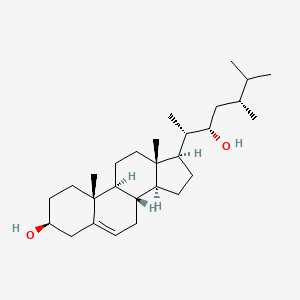
![[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methyl-propanoate](/img/structure/B1254395.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide](/img/structure/B1254396.png)
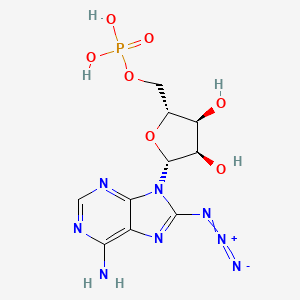
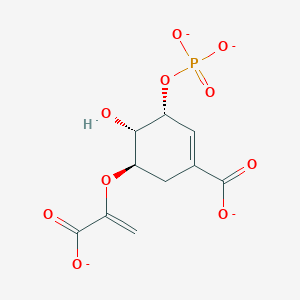
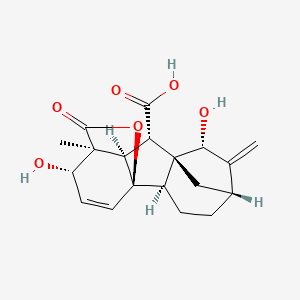
![N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea](/img/structure/B1254402.png)
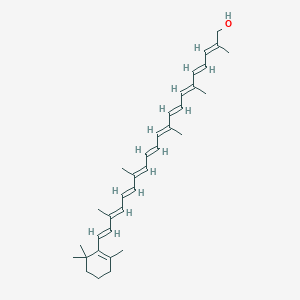
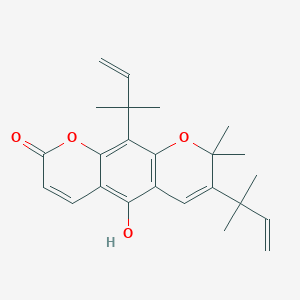
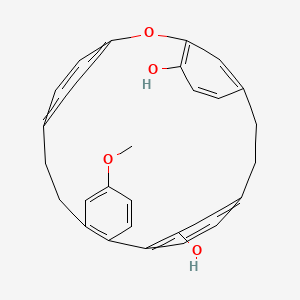

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)

